molecular formula C22H17ClN2O4 B12196624 6-chloro-7-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

6-chloro-7-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B12196624
M. Wt: 408.8 g/mol
InChI Key: AGQXRJMVWPGEQU-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds under basic conditions.

    Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out using reagents like thionyl chloride and methyl iodide, respectively.

    Attachment of the Furan and Pyridine Moieties: The furan and pyridine groups are introduced through nucleophilic substitution reactions using corresponding halogenated derivatives and appropriate nucleophiles.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using suitable amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated derivatives, nucleophiles, electrophiles, solvents like dichloromethane.

    Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-chloro-7-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo diverse chemical reactions and its broad range of scientific research applications further highlight its significance.

Properties

Molecular Formula

C22H17ClN2O4

Molecular Weight

408.8 g/mol

IUPAC Name

6-chloro-7-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C22H17ClN2O4/c1-13-9-19-16(10-17(13)23)18(26)11-20(29-19)22(27)25(21-5-3-4-8-24-21)12-15-7-6-14(2)28-15/h3-11H,12H2,1-2H3

InChI Key

AGQXRJMVWPGEQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C

Origin of Product

United States

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